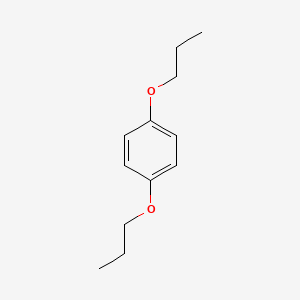
3,4,4-Trimethyl-1-pentyn-3-ol
概要
説明
3,4,4-Trimethyl-1-pentyn-3-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond, making it an alkyne alcohol. This compound is also known by its IUPAC name, This compound .
準備方法
Synthetic Routes and Reaction Conditions
3,4,4-Trimethyl-1-pentyn-3-ol can be synthesized through various methods. One common approach involves the reaction of 3,4,4-trimethyl-1-pentyn-3-one with a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like methanol (CH3OH) . The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of the corresponding alkyne. This process employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the alkyne to the alcohol .
化学反応の分析
Types of Reactions
3,4,4-Trimethyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) .
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,4,4-Trimethyl-1-pentyn-3-one
Reduction: 3,4,4-Trimethyl-1-pentene-3-ol, 3,4,4-Trimethylpentan-3-ol
Substitution: 3,4,4-Trimethyl-1-pentyn-3-chloride
科学的研究の応用
3,4,4-Trimethyl-1-pentyn-3-ol has diverse applications in scientific research:
作用機序
The mechanism of action of 3,4,4-trimethyl-1-pentyn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical entities .
類似化合物との比較
Similar Compounds
- 3,4,4-Trimethyl-1-pentyn-3-one
- 3,4-Dimethyl-1-pentyn-3-ol
- 3,4,4-Trimethyl-1-pentene-3-ol
Uniqueness
3,4,4-Trimethyl-1-pentyn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
3,4,4-trimethylpent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWIEGOAVMLISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-53-3 | |
| Record name | 3,4,4-Trimethyl-1-pentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1597251.png)










